molecular formula C19H26N4O4 B1162878 ADB-PINACA pentanoic acid metabolite

ADB-PINACA pentanoic acid metabolite

Cat. No.: B1162878
M. Wt: 374.4 g/mol
InChI Key: IVHZMDPVHMCCKJ-UHFFFAOYSA-N
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Description

ADB-PINACA pentanoic acid metabolite is a derivative of ADB-PINACA, which belongs to the synthetic cannabinoid class. These compounds are designed to stimulate the endocannabinoid system and mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis . This compound is formed through metabolic processes in the human body.

Preparation Methods

The synthetic route for ADB-PINACA pentanoic acid metabolite involves the following steps:

    Pentyl Hydroxylation: ADB-PINACA undergoes hydroxylation at the pentyl side chain.

    Hydroxylation Followed by Oxidation (Ketone Formation): Another major metabolic reaction involves hydroxylation followed by oxidation, resulting in the formation of a ketone group.

    Glucuronidation: ADB-PINACA can also undergo glucuronidation, where it conjugates with glucuronic acid.

Chemical Reactions Analysis

The compound undergoes several reactions:

    Oxidative Defluorination Followed by Carboxylation: In the case of ADB-PINACA pentanoic acid metabolite, oxidative defluorination (removal of a fluorine atom) is followed by carboxylation, leading to the formation of the pentanoic acid moiety.

Common reagents and conditions used in these reactions are specific to metabolic enzymes in the liver. The major products formed include ADB-PINACA ketopentyl, hydroxypentyl, and pentanoic acid.

Scientific Research Applications

ADB-PINACA pentanoic acid metabolite has implications in various fields:

    Forensic Toxicology: Detecting this metabolite in urine samples helps confirm ADB-PINACA intake.

    Clinical Chemistry: Understanding its metabolism aids in identifying drug use.

    Pharmacology Research: Investigating its effects on cannabinoid receptors and potential therapeutic applications.

Mechanism of Action

The compound likely exerts its effects through interactions with cannabinoid receptors (CB₁ and CB₂). Activation of these receptors modulates neurotransmitter release, affecting pain perception, mood, and appetite. Further research is needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

ADB-PINACA pentanoic acid metabolite is unique due to its specific metabolic profile. Similar compounds include ADB-PINACA itself and other synthetic cannabinoids like 5F-ADB-PINACA .

Properties

Molecular Formula

C19H26N4O4

Molecular Weight

374.4 g/mol

IUPAC Name

5-[3-[(1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]pentanoic acid

InChI

InChI=1S/C19H26N4O4/c1-19(2,3)16(17(20)26)21-18(27)15-12-8-4-5-9-13(12)23(22-15)11-7-6-10-14(24)25/h4-5,8-9,16H,6-7,10-11H2,1-3H3,(H2,20,26)(H,21,27)(H,24,25)

InChI Key

IVHZMDPVHMCCKJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O

Synonyms

5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indazol-1-yl)pentanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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